N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group, a furan ring, and a triazole moiety
Preparation Methods
The synthesis of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the chlorinated phenoxy group, followed by the introduction of the furan ring and the triazole moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve continuous flow protocols to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Coupling Reactions: The triazole moiety can participate in coupling reactions to form C-N or C-S bonds under metal-free conditions.
Scientific Research Applications
N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
N-((E)-1-{5-[(3-CHLORO-2-METHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can be compared with other similar compounds, such as dichloroanilines and other chlorinated phenoxy derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities.
Properties
Molecular Formula |
C17H17ClN4O2S |
---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
(E)-1-[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C17H17ClN4O2S/c1-11-15(18)5-4-6-16(11)23-10-14-8-7-13(24-14)9-19-22-12(2)20-21-17(22)25-3/h4-9H,10H2,1-3H3/b19-9+ |
InChI Key |
IWTALNMMTLONRJ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=N/N3C(=NN=C3SC)C |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=NN3C(=NN=C3SC)C |
Origin of Product |
United States |
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